molecular formula C25H28O7 B11648651 2-ethoxyethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

2-ethoxyethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate

Cat. No.: B11648651
M. Wt: 440.5 g/mol
InChI Key: NCSAJVMVDWKTFE-UHFFFAOYSA-N
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Description

2-ethoxyethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is an organic compound with the molecular formula C25H28O7 It is a complex ester that features a chromenone core, a tert-butylphenoxy group, and an ethoxyethyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxyethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.

    Introduction of the tert-Butylphenoxy Group: The tert-butylphenoxy group can be introduced via a nucleophilic substitution reaction, where the chromenone core reacts with 4-tert-butylphenol in the presence of a base.

    Esterification: The final step involves the esterification of the intermediate product with 2-ethoxyethyl acetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxyethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: Reduction of the chromenone core can yield dihydrochromenone derivatives.

    Substitution: The tert-butylphenoxy group can undergo electrophilic aromatic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include quinone derivatives, dihydrochromenone derivatives, substituted phenoxy compounds, and carboxylic acids.

Scientific Research Applications

2-ethoxyethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxyethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It can modulate signaling pathways related to cell survival, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-tert-butylphenoxy)acetate: Similar in structure but lacks the chromenone core.

    2-(4-tert-butylphenoxy)ethyl acetate: Similar but with a different ester linkage.

    4-tert-butylphenoxyacetic acid: Similar but with a carboxylic acid group instead of an ester.

Uniqueness

2-ethoxyethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its combination of a chromenone core, tert-butylphenoxy group, and ethoxyethyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H28O7

Molecular Weight

440.5 g/mol

IUPAC Name

2-ethoxyethyl 2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C25H28O7/c1-5-28-12-13-29-23(26)16-30-19-10-11-20-21(14-19)31-15-22(24(20)27)32-18-8-6-17(7-9-18)25(2,3)4/h6-11,14-15H,5,12-13,16H2,1-4H3

InChI Key

NCSAJVMVDWKTFE-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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